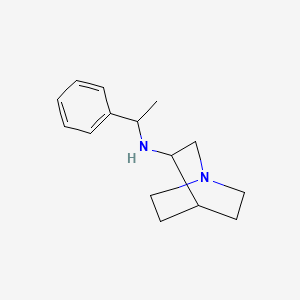

(S)-N-((R)-1-phenylethyl)quinuclidin-3-amine

Description

Significance of Chirality in Complex Molecule Synthesis

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in the synthesis of complex molecules, particularly in the pharmaceutical industry. mdpi.comresearchfloor.org The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit markedly different biological activities. One enantiomer may provide a desired therapeutic effect, while the other could be inactive or even harmful, as exemplified by the tragic case of thalidomide. researchfloor.orglongdom.org

Biological systems, such as enzymes and receptors, are themselves chiral and thus interact differently with each enantiomer of a chiral drug. mdpi.comresearchfloor.org This stereoselectivity influences a drug's binding affinity, pharmacological profile, and metabolism. mdpi.comnih.gov Consequently, the ability to synthesize a single, desired enantiomer—a process known as asymmetric synthesis—is of paramount importance. rsc.org Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to characterize and control the stereochemistry of chiral drugs from the early stages of development. nih.govrsc.org This has driven significant research into methods for producing enantiomerically pure compounds, where chiral catalysts and auxiliaries play a crucial role. researchfloor.org

Overview of Quinuclidine (B89598) Alkaloid Scaffolds in Organic Chemistry

The quinuclidine ring system, a rigid bicyclic structure, is the core component of many cinchona alkaloids like quinine (B1679958) and quinidine, which have a long history in medicine and chemistry. wiley-vch.deresearchgate.net This scaffold is characterized by a bridged piperidine (B6355638) ring, which imparts a high degree of conformational rigidity. This rigidity is a highly desirable feature in asymmetric catalysis, as it helps to create a well-defined and predictable three-dimensional environment around a catalytic center. nih.gov

Quinuclidine derivatives are widely utilized as catalysts and ligands in a variety of asymmetric reactions. chinesechemsoc.orgacs.org The nitrogen atom within the quinuclidine core is both basic and nucleophilic, allowing it to activate substrates in numerous organocatalytic transformations. nih.govacs.org In cinchona alkaloids, the quinuclidine nitrogen often works in concert with other functional groups, such as a hydroxyl group, to simultaneously activate different reacting molecules, leading to high levels of stereocontrol. wiley-vch.denih.gov Beyond the naturally occurring alkaloids, synthetic chiral quinuclidine derivatives have been developed and successfully applied in asymmetric synthesis, further expanding the utility of this important scaffold. acs.orgpsu.edu

Historical Context of Chiral Amine Auxiliaries and Building Blocks

The use of chiral molecules to control the stereochemical outcome of a reaction is a cornerstone of asymmetric synthesis. Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This concept was pioneered by chemists like E.J. Corey and Barry Trost in the 1970s and 80s. wikipedia.orgslideshare.net

Chiral amines have played a central role in this field, both as auxiliaries and as catalysts. psu.edu The cinchona alkaloids were among the first chiral amines to be used in asymmetric catalysis. psu.edu Over the years, the development of other classes of amine-based catalysts and auxiliaries has exploded. acs.orgpsu.edu Chiral diamines, in particular, have proven to be highly effective ligands for metal-catalyzed reactions and as organocatalysts themselves. vanderbilt.educhemrxiv.org These compounds can coordinate to metal centers, creating a chiral environment that influences the outcome of the reaction, or they can activate substrates through the formation of enamine or iminium ion intermediates. The development of efficient synthetic routes to enantiomerically pure amines has been crucial for advancing the field of asymmetric catalysis. duke.edu

Focus of Research on (S)-N-((R)-1-phenylethyl)quinuclidin-3-amine and Related Stereoisomers

This compound is a chiral diamine that combines the rigid quinuclidine scaffold with a chiral phenylethyl group. This specific combination of stereocenters, (S) at the quinuclidine ring and (R) at the phenylethyl side chain, creates a unique chiral environment. Research on this compound and its stereoisomers often focuses on their application as chiral building blocks or ligands in asymmetric synthesis.

This compound is a key intermediate in the synthesis of various complex molecules. For instance, its stereoisomer, (R)-N-((S)-1-phenylethyl)quinuclidin-3-amine, is noted for its use as a reagent and chiral building block in organic synthesis. The synthesis of these compounds typically involves the reductive amination of quinuclidin-3-one (B120416) with the appropriate chiral phenylethylamine, using a reducing agent like sodium borohydride (B1222165). The stereoselectivity of this reaction is induced by the existing chiral center on the phenylethylamine.

The structural features of this compound—a rigid bicyclic core, a secondary amine, and a tertiary amine—make it an attractive candidate for a bidentate ligand in metal-catalyzed asymmetric reactions. Chiral diamines are well-established as effective ligands in processes like asymmetric hydrogenation and carbon-carbon bond-forming reactions. While specific catalytic applications for the title compound are not extensively detailed in readily available literature, its structural motifs are highly relevant to modern catalyst design.

Furthermore, this class of compounds serves as a crucial intermediate in the synthesis of pharmaceutically active compounds. For example, related structures are integral to the synthesis of Solifenacin, a muscarinic receptor antagonist. nih.govgoogle.comgoogle.com The synthesis of Solifenacin requires the coupling of an enantiomerically pure tetrahydroisoquinoline derivative with an enantiomerically pure quinuclidinol derivative, highlighting the importance of having access to well-defined chiral building blocks like this compound. newdrugapprovals.orgresearchgate.net

The table below summarizes the key identifiers for the title compound and a related stereoisomer.

| Property | This compound | (R)-N-((S)-1-phenylethyl)quinuclidin-3-amine dihydrochloride |

| CAS Number | 142999-60-8 | 128311-06-8 |

| Molecular Formula | C15H22N2 | C15H24Cl2N2 |

| Molecular Weight | 230.35 g/mol | 303.28 g/mol |

| Stereochemistry | (3S, 1'R) | (3R, 1'S) |

Research into these specific stereoisomers allows chemists to fine-tune the steric and electronic properties of catalysts and intermediates, ultimately enabling the efficient and selective synthesis of complex chiral molecules.

Structure

3D Structure

Properties

IUPAC Name |

N-(1-phenylethyl)-1-azabicyclo[2.2.2]octan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c1-12(13-5-3-2-4-6-13)16-15-11-17-9-7-14(15)8-10-17/h2-6,12,14-16H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJLYFFNXJRLDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2CN3CCC2CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Stereochemical Design and Analysis of S N R 1 Phenylethyl Quinuclidin 3 Amine

Absolute Configuration and Diastereomeric Relationships

(S)-N-((R)-1-phenylethyl)quinuclidin-3-amine is a chiral molecule characterized by two stereocenters: one at the C3 position of the quinuclidine (B89598) ring and the other at the benzylic carbon of the 1-phenylethyl moiety. The designation (S) at the quinuclidin-3-amine center and (R) at the 1-phenylethyl center defines the specific absolute configuration of this diastereomer according to the Cahn-Ingold-Prelog (CIP) priority rules.

The presence of two stereocenters gives rise to a total of four possible stereoisomers (2^2 = 4). These stereoisomers exist as two pairs of enantiomers. The diastereomers of this compound are the (R,R) and (S,S) enantiomeric pair. Diastereomers are stereoisomers that are not mirror images of each other and, consequently, have different physical and chemical properties. This difference allows for their separation by techniques such as chromatography and crystallization.

| Stereoisomer | Configuration at Quinuclidine C3 | Configuration at Phenylethyl C1 | Relationship to (S,R) |

| This compound | S | R | Reference Diastereomer |

| (R)-N-((S)-1-phenylethyl)quinuclidin-3-amine | R | S | Enantiomer |

| (R)-N-((R)-1-phenylethyl)quinuclidin-3-amine | R | R | Diastereomer |

| (S)-N-((S)-1-phenylethyl)quinuclidin-3-amine | S | S | Diastereomer |

Conformational Preferences and Steric Effects

The quinuclidine nucleus is a rigid bicyclic system, which significantly restricts its conformational freedom. The molecule exists in a strained boat-chair conformation. The substituent at the C3 position can adopt either an axial or an equatorial orientation. The conformational preference of the N-(1-phenylethyl) group is influenced by steric interactions with the quinuclidine ring.

In N-substituted piperidines, a related class of compounds, pseudoallylic strain can dictate the preference for an axial orientation of a substituent at the 2-position when the nitrogen atom has significant sp2 character nih.gov. While the nitrogen in the quinuclidine ring is sp3 hybridized, the bulky phenylethyl group at the C3-amine will experience different steric environments in the axial versus equatorial positions. Computational studies on related N-acylpiperidines have shown that the energy difference between axial and equatorial conformers can be significant, on the order of several kcal/mol nih.gov. It is plausible that the bulky phenylethyl group in this compound would preferentially adopt an equatorial position to minimize steric hindrance with the bicyclic ring system.

Furthermore, the rotation around the C-N bond connecting the phenylethyl group to the quinuclidine amine introduces another layer of conformational complexity. The relative orientation of the phenyl group and the quinuclidine ring will be governed by minimizing steric clashes.

Chiral Purity Assessment Methodologies

Ensuring the stereochemical integrity of a single diastereomer is crucial. Various analytical techniques are employed to determine the chiral purity of compounds like this compound.

Advanced Chromatographic Techniques for Stereoisomer Separation

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of stereoisomers. Since diastereomers have different physical properties, they can often be separated on a standard achiral stationary phase nih.govstackexchange.com. The different spatial arrangements of the substituents lead to distinct interactions with the stationary phase, resulting in different retention times.

For the separation of enantiomers, chiral stationary phases (CSPs) are typically required. However, an alternative "indirect" method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on an achiral column chiralpedia.com.

The separation of diastereomeric amines can be influenced by the choice of mobile phase and stationary phase. For instance, in the separation of diastereomeric N-acyl-1-methyl-1,2,3,4-tetrahydro-β-carbolines, both normal-phase and reversed-phase HPLC showed different selectivities depending on the acyl group researchgate.net. For this compound, a systematic screening of different columns and mobile phase compositions would be necessary to achieve baseline separation from its other stereoisomers.

Illustrative HPLC Separation Data for Diastereomeric Amines

| Diastereomer | Retention Time (min) | Resolution (Rs) |

| (S,R) | 12.5 | - |

| (R,R) | 14.2 | 2.1 |

| (S,S) | 15.8 | 1.8 |

| (R,S) | 18.1 | 2.5 |

| Note: This is a hypothetical data table for illustrative purposes, based on typical separations of diastereomeric amines. |

Spectroscopic Methods for Stereochemical Assignment (e.g., NMR, Chiroptical)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and stereochemical analysis of organic molecules. For diastereomers, the different spatial environments of the nuclei result in distinct chemical shifts and coupling constants in their NMR spectra nih.govnih.gov.

For this compound and its diastereomers, the proton and carbon signals of the quinuclidine ring and the phenylethyl group would be expected to differ. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide through-space correlations between protons, offering insights into the relative stereochemistry and preferred conformations enamine.net.

In cases where the NMR signals of diastereomers are not well-resolved, chiral solvating agents or chiral derivatizing agents can be employed to induce larger chemical shift differences. For instance, the derivatization of chiral amines with (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid has been shown to be effective for their enantiodiscrimination using 19F NMR spectroscopy rsc.org.

Chiroptical methods, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are also powerful techniques for determining the absolute configuration of chiral molecules. Each stereoisomer will have a unique chiroptical signature.

Computational Studies on Stereoisomeric Stability and Interconversion Barriers

Computational chemistry provides valuable insights into the energetics and structural properties of molecules. For this compound and its diastereomers, computational methods can be used to:

Determine the relative stabilities of different conformers: By performing geometry optimizations and energy calculations, the most stable conformations of each diastereomer can be identified. This information is crucial for understanding their reactivity and spectroscopic properties.

Calculate the energy barriers for conformational interconversion: These calculations can reveal the flexibility of the molecule and the likelihood of interconversion between different conformers at a given temperature.

Predict NMR chemical shifts: Theoretical calculation of NMR chemical shifts for different diastereomers can aid in the assignment of experimental spectra. The CP3 and DP4 statistical methods compare calculated and experimental NMR data to assign the stereochemistry of diastereomers with a certain level of confidence stackexchange.com.

Computational studies on related chiral amines have been used to understand the origins of stereoselectivity in chemical reactions acs.org. Similar studies on this compound could elucidate the factors governing its conformational preferences and interactions.

Illustrative Calculated Relative Energies of Diastereomers

| Diastereomer | Relative Energy (kcal/mol) |

| (S,R) | 0.00 |

| (R,R) | +1.25 |

| (S,S) | +1.30 |

| (R,S) | +0.05 |

| Note: This is a hypothetical data table for illustrative purposes, based on typical energy differences between diastereomers. |

Iii. Synthetic Methodologies for S N R 1 Phenylethyl Quinuclidin 3 Amine and Analogues

Enantioselective Synthesis of Quinuclidine (B89598) Precursors

The foundation for synthesizing the target molecule lies in the ability to produce enantiomerically pure quinuclidine building blocks. This is approached through two main strategies: building the chiral core from scratch using asymmetric reactions or starting with a naturally occurring chiral molecule.

Creating the chiral quinuclidine skeleton from non-chiral starting materials necessitates the use of asymmetric synthesis methods. These reactions guide the formation of one enantiomer over the other.

One powerful method is the Iridium-catalyzed intramolecular allylic dearomatization reaction . This approach transforms planar aromatic compounds into complex, three-dimensional molecules with high levels of enantiopurity. chinesechemsoc.org A catalytic system using an iridium precursor and a chiral ligand, such as the Feringa ligand, can produce a variety of quinuclidine derivatives in good yields (68%–96%), with excellent diastereoselectivity (up to >20/1 dr) and enantioselectivity (up to >99% ee). scispace.comchinesechemsoc.org

Another significant strategy involves the stereocontrolled C3-C4 ring-closure to form the azabicyclo[2.2.2]octane system. This has been demonstrated in the synthesis of quinine (B1679958) analogues, where an intramolecular palladium-mediated allylic alkylation is used. acs.orgnih.gov This reaction establishes two new stereocenters with excellent control over their relative orientation. acs.org

| Method | Catalyst/Reagent | Key Features | Yield | Enantioselectivity |

| Intramolecular Allylic Dearomatization | [Ir(cod)Cl]₂ / Feringa ligand | Constructs chiral quinuclidine core from allylic carbonates. chinesechemsoc.org | 68–96% | Up to >99% ee |

| Pd-Mediated Allylic Alkylation | Pd₂(dba)₃ / P(2-furyl)₃ | C3-C4 ring closure to form the quinuclidine ring. acs.org | Good | Excellent regio- and diastereoselectivity |

| Asymmetric Aldol (B89426) Reaction | Not specified | Establishes C8 and C9 stereochemistry in quinine synthesis precursors. nih.gov | Not specified | High |

The chiral pool approach leverages naturally occurring, enantiomerically pure molecules as starting materials. Sugars, in particular, offer a powerful and versatile source for constructing functionalized chiral quinuclidines.

For instance, (3S,5S)-quinuclidine-3,5-diol has been synthesized from D-arabinose. rsc.org This process involves modifying the sugar to introduce the necessary atoms for the bicyclic ring system and then inducing ring closure. Because both D- and L-arabinose are readily available, this method provides access to both enantiomeric series of the quinuclidine diol. This strategy capitalizes on the pre-existing stereocenters of the sugar to build the chiral quinuclidine framework.

Stereocontrolled Coupling Reactions for Phenylethyl Moiety Introduction

Once the chiral quinuclidine core is obtained, the next critical step is the attachment of the (R)-1-phenylethyl group to the 3-amino position of the quinuclidine ring. This coupling must be performed in a way that preserves the stereochemistry of both components and controls the final diastereomeric outcome.

Reductive amination is a widely used and highly effective method for forming C-N bonds and is a cornerstone in the synthesis of pharmaceutical compounds. wikipedia.orgnih.gov This reaction typically involves two steps: the formation of an imine from a carbonyl compound and an amine, followed by the reduction of the imine to the final amine. libretexts.org

In the synthesis of (S)-N-((R)-1-phenylethyl)quinuclidin-3-amine, this strategy is applied directly. The process starts with a chiral quinuclidin-3-one (B120416) precursor which reacts with (R)-1-phenylethylamine. This forms an intermediate imine, which is then reduced to the target amine. The stereochemistry of the final product is directed by the chirality of the starting materials.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.com NaBH₃CN is particularly useful as it is a milder reducing agent that selectively reduces the imine in the presence of the ketone, allowing the reaction to be performed in a single pot. wikipedia.org

| Reactant 1 | Reactant 2 | Reducing Agent | Key Features |

| Quinuclidin-3-one | (S)-1-phenylethylamine | Sodium borohydride (NaBH₄) | Forms an imine intermediate which is then reduced. The chirality of the phenylethylamine directs the stereochemical outcome. |

| Aldehyde/Ketone | Amine | Sodium cyanoborohydride (NaBH₃CN) | A versatile, one-pot method that avoids over-alkylation. masterorganicchemistry.com |

| Aldehyde/Ketone | Amine | Palladium hydride (H₂/Pd) | Catalytic method often used in pharmaceutical synthesis under mild conditions. wikipedia.org |

Diastereoselective alkylation provides an alternative route for forming the crucial C-N bond. In this approach, a chiral amine, such as (S)-quinuclidin-3-amine, would be reacted with a chiral electrophile, like an (R)-1-phenylethyl halide. The inherent chirality of both molecules influences the transition state of the reaction, favoring the formation of one diastereomer over the other.

While direct alkylation of amines can sometimes lead to multiple alkylations, careful control of reaction conditions can mitigate this issue. masterorganicchemistry.com Palladium-mediated reactions have shown exceptional diastereoselectivity in the alkylation of ketone enolates to form the quinuclidine ring, demonstrating the power of metal catalysis in controlling stereochemistry during C-C bond formation, a principle that extends to C-N bond formation. acs.orgnih.gov

Resolution Techniques for Enantiomeric Separation

When a synthesis produces a mixture of enantiomers (a racemic mixture), a resolution step is required to separate them. Chiral resolution is a critical process in producing optically active compounds for the pharmaceutical industry. wikipedia.org

One of the most common methods is crystallization of diastereomeric salts . wikipedia.org This involves reacting the racemic amine mixture with a chiral resolving agent, typically a chiral acid like tartaric acid. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. Once separated, the pure enantiomer is recovered by removing the resolving agent. wikipedia.org

Enzymatic resolution offers a highly selective alternative. For example, in the resolution of 3-acetoxy-quinuclidine, the enzyme butyryl cholinesterase specifically hydrolyzes the (-) isomer, leaving the (+) isomer unchanged. google.com The resulting alcohol and the unreacted ester can then be separated by standard techniques like column chromatography. google.com

Modern chromatographic techniques are also powerful tools for enantiomeric separation. High-performance liquid chromatography (HPLC) using a chiral stationary phase (a "chiral column") can directly separate enantiomers. oup.com Additionally, capillary electrophoresis (CE) with a chiral selector, such as a sulfated cyclodextrin, can be used to separate and quantify the enantiomeric purity of quinuclidine-based drug candidates. nih.gov

| Technique | Principle | Example Application |

| Diastereomeric Salt Crystallization | Reaction with a chiral resolving agent (e.g., tartaric acid) to form separable diastereomeric salts. wikipedia.org | Resolution of racemic tartaric acid with (+)-cinchotoxine. wikipedia.org |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture. google.com | Butyryl cholinesterase hydrolyzes (-)-3-acetoxy-quinuclidine, leaving the (+) isomer. google.com |

| Chiral Column Chromatography | Differential interaction of enantiomers with a chiral stationary phase in an HPLC system. oup.com | Separation of isomers of the antiemetic quinuclidine RG 12915. oup.com |

| Chiral Capillary Electrophoresis | Separation based on differential complexation with a chiral selector in an electric field. nih.gov | Determination of enantiomeric purity of the drug candidate PHA-543613. nih.gov |

Diastereomeric Salt Formation with Chiral Acids

The resolution of racemic amines through the formation of diastereomeric salts is a classical and widely employed technique in organic chemistry. pharmtech.com This method leverages the principle that while enantiomers possess identical physical properties, diastereomers exhibit different properties, including solubility. libretexts.org The process involves reacting a racemic amine with a single enantiomer of a chiral acid, known as a resolving agent, to form a pair of diastereomeric salts. wikipedia.org Due to their differential solubility in a given solvent, one diastereomeric salt preferentially crystallizes, allowing for its separation from the more soluble salt by filtration. ulisboa.pt The resolved amine can then be recovered by treating the isolated salt with a base.

The successful resolution of a racemic amine, such as a precursor to the target compound like (±)-3-aminoquinuclidine, depends significantly on the choice of the chiral resolving agent and the crystallization solvent. nih.gov Common chiral acids used for this purpose are readily available and often derived from natural sources. libretexts.org

Table 1: Common Chiral Resolving Acids for Amines

| Chiral Acid | Structure | Key Characteristics |

|---|---|---|

| (+)-Tartaric Acid | HOOC-CH(OH)-CH(OH)-COOH | A widely used, inexpensive resolving agent derived from the chiral pool. pharmtech.comlibretexts.org |

| (-)-Mandelic Acid | C₆H₅-CH(OH)-COOH | An effective resolving agent for a variety of amines. libretexts.org |

| (+)-Camphor-10-sulfonic Acid | C₁₀H₁₅O-SO₃H | A strong chiral acid useful for forming crystalline salts with amines. pharmtech.com |

The efficiency of the separation is influenced by factors such as the molar ratio of the resolving agent to the amine, the concentration of the reactants, and the temperature of crystallization. ulisboa.pt A systematic screening of various chiral acids and solvent systems is typically necessary to identify the optimal conditions for achieving high enantiomeric excess (e.e.) in the final product.

Enzymatic Resolution Approaches

Enzymatic resolution offers a highly selective and environmentally benign alternative to classical chemical resolution methods. These biocatalytic approaches utilize the inherent stereoselectivity of enzymes, such as lipases, proteases, or reductases, to differentiate between enantiomers of a racemic substrate. researchgate.net For the synthesis of chiral quinuclidine derivatives, enzymatic methods have been primarily applied to precursors like racemic 3-quinuclidinol (B22445) or its esters. researchgate.netnih.gov

One common strategy is the kinetic resolution of a racemic alcohol or amine via enantioselective acylation or hydrolysis. For instance, a lipase (B570770) can selectively catalyze the acylation of one enantiomer of (±)-3-quinuclidinol, leaving the other enantiomer unreacted. The resulting ester and the unreacted alcohol can then be separated. Similarly, proteases have been used for the enantioselective hydrolysis of racemic quinuclidinol esters. researchgate.net

Another powerful enzymatic approach is the asymmetric reduction of a prochiral ketone. Several studies have focused on the enzymatic reduction of quinuclidin-3-one to produce enantiomerically pure (R)- or (S)-3-quinuclidinol. researchgate.netgoogle.com This method avoids the loss of 50% of the material inherent in traditional kinetic resolutions. Specific oxidoreductases and reductases, often found in microorganisms like Microbacterium luteolum or Rhodotorula rubra, have been identified and employed for this transformation, achieving high conversion rates and excellent optical purity (>99% e.e.). researchgate.netgoogle.com

These enzymatic methods provide a direct route to key chiral building blocks necessary for the synthesis of this compound.

Derivatization Strategies for Structural Modification

Derivatization of the parent compound, this compound, allows for the exploration of structure-activity relationships and the generation of analogues with potentially modified properties. The molecule presents several sites for chemical modification, including the secondary amine, the phenyl ring, and the quinuclidine core.

The secondary amine is a primary target for derivatization. Standard reactions for secondary amines can be applied, such as:

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Alkylation: Introduction of new alkyl groups via reaction with alkyl halides.

N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

N-Nitrosation: As seen in the formation of N-((R)-1-Phenylethyl)-N-((S)-quinuclidin-3-yl)nitrous amide, reaction with a source of nitrous acid can yield N-nitrosamines. pharmaffiliates.com

The phenyl group offers another site for modification through electrophilic aromatic substitution reactions. Depending on the reaction conditions, functional groups such as nitro (-NO₂), halogen (-Cl, -Br), or acyl groups can be introduced onto the ring, typically at the ortho- and para-positions.

Modifications to the quinuclidine ring itself are less straightforward due to its saturated and sterically hindered bicyclic structure. However, oxidation of the tertiary amine at the bridgehead position (N1) could potentially form an N-oxide, altering the electronic and steric properties of the molecule.

Table 3: Potential Derivatization Reactions

| Reaction Site | Reaction Type | Reagents | Potential Product |

|---|---|---|---|

| Secondary Amine | N-Acylation | Acetyl chloride, Benzoyl chloride | N-acetyl or N-benzoyl amide derivatives |

| Secondary Amine | N-Alkylation | Methyl iodide, Benzyl bromide | Tertiary amine derivatives |

| Phenyl Ring | Nitration | HNO₃, H₂SO₄ | Nitrophenyl derivatives |

| Phenyl Ring | Halogenation | Br₂, FeBr₃ | Bromophenyl derivatives |

These derivatization strategies enable the synthesis of a library of analogues from the parent compound, facilitating further investigation into its chemical and biological profile.

Iv. S N R 1 Phenylethyl Quinuclidin 3 Amine As a Chiral Auxiliary in Asymmetric Transformations

Catalytic Roles in Enantioselective Reactions

Chiral amines are a cornerstone of asymmetric catalysis, functioning either as ligands for metal catalysts or as organocatalysts themselves. The quinuclidine (B89598) core, a key feature in famous catalysts like the cinchona alkaloids, provides a sterically defined and nucleophilic nitrogen atom, making its derivatives attractive for catalytic applications. acs.orgpsu.edu

Lewis Acid Catalysis Directed by Chiral Amine Ligands

The use of chiral ligands to modify the catalytic properties of Lewis acids is a fundamental strategy in enantioselective synthesis. The ligand coordinates to the metal center, creating a chiral environment that directs the approach of substrates, thereby favoring the formation of one enantiomer over the other. Chiral diamines are particularly effective ligands for a variety of metals, including copper, iridium, and lanthanides. nih.gov140.122.64

While quinuclidine analogues have been investigated for their potential in asymmetric recognition and catalysis, specific documented instances of (S)-N-((R)-1-phenylethyl)quinuclidin-3-amine serving as a chiral ligand for a Lewis acid catalyst in a significant enantioselective transformation are not extensively reported in peer-reviewed literature. nih.gov In principle, both nitrogen atoms could serve as coordination sites, allowing the molecule to act as a bidentate ligand. The rigid bicyclic structure would restrict conformational flexibility, which is often a desirable trait for an effective chiral ligand.

Organocatalytic Applications

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Chiral amines are a prominent class of organocatalysts, often acting as nucleophiles. acs.orgarabjchem.org The tertiary nitrogen of the quinuclidine core is a competent nucleophile, comparable to other commonly used amine catalysts. acs.org Chiral, non-cinchona derivatives of quinuclidine have been developed and screened for various asymmetric reactions, including Morita–Baylis–Hillman reactions. acs.orgcapes.gov.br

However, specific studies detailing the application of this compound as a primary organocatalyst in reactions such as Michael additions, aldol (B89426) reactions, or acyl transfer reactions are not readily found in the available scientific literature.

Stoichiometric Applications in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. After the desired transformation, the auxiliary is removed. This approach is particularly useful for controlling diastereoselectivity.

Diastereoselective Control in Carbon-Carbon Bond Formation

The use of chiral auxiliaries to direct the formation of carbon-carbon bonds is a classic and powerful strategy in asymmetric synthesis. The auxiliary creates a chiral environment that biases the approach of a nucleophile or electrophile to one face of the molecule, resulting in a diastereoselective reaction. Despite the potential of this compound to serve in this capacity, for instance by forming a chiral enamine or iminium ion, specific research detailing its use as a stoichiometric auxiliary to control C-C bond formation on an external substrate is not documented in the surveyed literature.

Role in Asymmetric Reductions and Oxidations

While the application of this compound as an external chiral auxiliary for asymmetric reductions or oxidations is not described in available research, its own synthesis provides a clear example of auxiliary-controlled diastereoselectivity in an asymmetric reduction.

In a common synthetic route, the (S)-1-phenylethylamine moiety acts as an internal chiral auxiliary. The synthesis involves the reductive amination of quinuclidin-3-one (B120416). The ketone first reacts with chiral (S)-1-phenylethylamine to form a prochiral imine intermediate. The subsequent reduction of this imine, typically with a hydride source like sodium borohydride (B1222165), is highly diastereoselective. The bulky (S)-phenylethyl group effectively shields one face of the imine, directing the hydride attack to the opposite face. This results in the preferential formation of the (R)-configuration at the C3 position of the quinuclidine ring, yielding the desired (S,R) diastereomer.

Table 1: Diastereoselective Reduction in the Synthesis of this compound

| Precursors | Reducing Agent | Solvent | Key Parameters | Product | Yield |

| Quinuclidin-3-one, (S)-1-phenylethylamine | Sodium borohydride (NaBH₄) | Methanol or Ethanol | 1:1 molar ratio, 0–25°C | This compound | 68–75% |

This process demonstrates the principle of using a chiral group to control the stereochemical outcome of a reduction reaction. No information was found regarding its role in directing asymmetric oxidations.

Mechanistic Investigations of Auxiliary-Controlled Stereoselectivity

Detailed mechanistic studies specifically investigating how this compound controls stereoselectivity when used as an external auxiliary are absent from the literature, correlating with the lack of documented applications.

However, the mechanism of stereocontrol in its own synthesis can be readily inferred. The diastereoselectivity of the imine reduction is governed by steric hindrance, a common model for predicting the outcome of reactions involving chiral auxiliaries. The transition state that minimizes steric clash between the incoming hydride reagent and the bulky phenyl group of the chiral amine is favored. This leads to the hydride adding to the less hindered face of the C=N double bond, establishing the (R) stereocenter. This type of steric control is a fundamental concept in asymmetric synthesis, often referred to as Felkin-Anh or related models of steric hindrance.

Transition State Modeling

Transition state modeling is a powerful computational tool used to elucidate the mechanisms of stereoselective reactions. By calculating the energies of various possible transition state structures, chemists can predict which reaction pathway is most likely and, therefore, which stereoisomer will be the major product. These models are crucial for understanding the origin of diastereoselectivity when a chiral auxiliary like this compound is employed.

In a typical scenario involving this chiral auxiliary, a substrate is first covalently attached to the amine. The resulting adduct then reacts with a reagent, passing through a diastereomeric transition state. The difference in the activation energies (ΔΔG‡) between the competing transition states leading to the different diastereomers determines the diastereomeric ratio (d.r.) of the product.

For instance, in the asymmetric reduction of an imine derived from a chiral amine, computational methods such as Density Functional Theory (DFT) can be used to model the approach of the reducing agent. In a study on the diastereoselective synthesis of tetrahydro-β-carboline derivatives using (R)-1-phenylethylamine as a chiral auxiliary, molecular modeling was employed to determine the optimal geometry of the key imine intermediate. The calculations revealed the existence of low-energy conformers where the shape of the reacting part of the molecule was defined by factors such as intramolecular hydrogen bonding. researchgate.net

These models suggest that the chiral auxiliary orients the substrate in a way that one face of the reactive functional group (e.g., an imine or an enolate) is sterically shielded. The incoming reagent is therefore directed to the less hindered face, leading to the preferential formation of one diastereomer. The most stable transition state is typically one that minimizes steric repulsions and maximizes favorable electronic interactions.

A hypothetical energy profile for a reaction employing a chiral auxiliary is presented in the table below, illustrating how computational modeling can quantify the preference for one diastereomer over another.

| Transition State | Product Diastereomer | Calculated Relative Energy (kcal/mol) | Predicted Diastereomeric Ratio |

|---|---|---|---|

| TS-1 (Re-face attack) | (R,R) | 0.00 | 95:5 |

| TS-2 (Si-face attack) | (R,S) | 1.85 |

This table is a representative example and does not reflect experimental data for the title compound.

Steric and Electronic Influences on Diastereocontrol

The degree of diastereoselectivity achieved with this compound is a direct consequence of the steric and electronic properties of the auxiliary. These two factors work in concert to create a highly differentiated environment at the reaction center.

Steric Influences:

The most significant steric feature of the auxiliary is the rigid and bulky quinuclidine cage. This bicyclic system locks the conformation of the six-membered ring, providing a predictable and sterically demanding scaffold. The quinuclidine moiety can effectively block one face of a reactive intermediate, such as an enolate or an iminium ion, forcing an incoming reagent to approach from the opposite, less hindered face.

Electronic Influences:

Electronic effects also play a crucial role in diastereocontrol. The nitrogen atom of the quinuclidine core is a key functional group. Its nucleophilicity is comparable to that of other cyclic amines like piperidine (B6355638). psu.edu This property is central to the function of the molecule as a catalyst or as a point of attachment for a substrate.

The electronic nature of the (R)-1-phenylethyl group can also contribute to the stereochemical outcome. The phenyl ring can engage in π-stacking interactions or other non-covalent interactions that can stabilize a particular transition state geometry. Moreover, the electronic properties of the substrate and reagents can influence the preferred reaction pathway. In some cases, attractive electronic interactions, such as those between a Lewis acid coordinated to the auxiliary and a Lewis basic site on the reagent, can further enhance the rigidity of the transition state and lead to higher levels of diastereoselectivity. The influence of chiral auxiliaries derived from 1-phenylethylamine (B125046) has been attributed to such stereoelectronic effects, which can enhance the reactivity of intermediates like enolates. nih.gov

The combination of these steric and electronic factors allows for a high degree of control over the formation of new stereocenters. The predictable nature of these interactions is what makes chiral auxiliaries like this compound valuable tools in the synthesis of enantiomerically pure compounds.

| Feature of Auxiliary | Type of Influence | Effect on Transition State |

|---|---|---|

| Quinuclidine Cage | Steric | Provides a rigid, bulky scaffold that blocks one face of the reactive intermediate. |

| (R)-1-Phenylethyl Group | Steric | The bulky phenyl group orients itself to minimize steric clash, further defining the chiral environment. |

| Quinuclidine Nitrogen | Electronic | Acts as a nucleophilic center for substrate attachment or catalysis. Can coordinate to Lewis acids, influencing the transition state geometry. |

| Phenyl Group | Electronic | Can participate in stabilizing π-stacking or other non-covalent interactions. |

V. Role As a Key Intermediate in Complex Chemical Synthesis

Precursor in the Synthesis of Chiral Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry. The synthesis of chiral heterocyclic structures with high enantiomeric purity is a significant challenge. Chiral quinuclidine (B89598) derivatives serve as essential starting materials in this endeavor.

A prime example is the synthesis of Palonosetron, a potent serotonin (B10506) 5-HT3 receptor antagonist used as an antiemetic. magtechjournal.comnih.gov The synthesis of this complex heterocyclic drug relies on a chiral 3-aminoquinuclidine precursor. magtechjournal.comresearchgate.net The synthetic pathway involves coupling (S)-3-amino-quinuclidine with (S)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid through a series of steps including acylation, reduction, and cyclization to form the final multi-ring structure. magtechjournal.comresearchgate.net The defined stereochemistry of the quinuclidine starting material is essential for the biological activity of the final Palonosetron molecule.

Furthermore, quinuclidin-3-yl moieties have been incorporated into 1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives to create novel muscarinic receptor antagonists, highlighting their utility in generating diverse and medicinally relevant chiral heterocyclic systems. mdpi.com

Building Block for Bridged Amine Systems with Defined Stereochemistry

The core structure of (S)-N-((R)-1-phenylethyl)quinuclidin-3-amine is a quinuclidine ring, which is a classic example of a nitrogen-containing bicyclic bridged system (1-azabicyclo[2.2.2]octane). researchgate.net Such bridged scaffolds have gained immense popularity in drug design because their conformational rigidity helps to improve both pharmacodynamic and pharmacokinetic properties of drug molecules. enamine.net

By using this compound as a starting point, chemists can build more complex molecules that retain this rigid, bridged amine core. The defined stereochemistry at the 3-position ensures that any subsequent modifications or additions to the molecule occur in a predictable spatial arrangement. This control over the three-dimensional structure is paramount in designing drugs that fit precisely into the binding sites of biological targets like enzymes and receptors. The unique steric and electronic properties of the quinuclidine skeleton make it a valuable building block for a wide array of pharmacologically active molecules. evitachem.com

Application in the Construction of Advanced Organic Scaffolds

In modern organic chemistry and drug discovery, a molecular scaffold refers to the core structure of a molecule to which various functional groups can be attached. The development of novel and complex scaffolds is a key area of research. researchgate.net The rigid, three-dimensional quinuclidine framework serves as an advanced scaffold for building architecturally complex molecules. enamine.net

The synthesis of Palonosetron again serves as an excellent illustration. Starting with the relatively simple chiral 3-aminoquinuclidine scaffold, a multi-ring, structurally complex benz[de]isoquinolin-1-one system is constructed. magtechjournal.comgoogle.com This transformation demonstrates how the quinuclidine intermediate acts as a foundational platform upon which a more intricate and functionally sophisticated architecture is assembled. The use of such conformationally restricted building blocks is a powerful strategy for developing compounds with high selectivity and potency for specific biological targets. evitachem.com

Integration into Multi-Step Synthetic Sequences for Target Molecule Assembly

The true utility of a key intermediate is demonstrated by its successful integration into a multi-step synthesis to produce a desired target molecule. syrris.jpchemrxiv.org The synthesis of Palonosetron hydrochloride from a chiral 3-aminoquinuclidine precursor is a well-documented example of such a sequence. magtechjournal.comgoogle.com

The process typically begins with the coupling of (S)-3-aminoquinuclidine with a suitable carboxylic acid derivative, followed by a series of transformations to construct the final heterocyclic system. A general synthetic route is outlined below:

| Step | Reaction | Key Reagents | Intermediate/Product | Purpose |

| 1 | Acylation | (S)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid, Thionyl chloride | (S,S)-Quinuclidine tetralin formamide | Couples the two key chiral building blocks. |

| 2 | Reduction | Sodium borohydride (B1222165) (NaBH₄), Boron trifluoride diethyl etherate (BF₃·OEt₂) | (S,S)-Tetralin methyl quinuclidine amine | Reduces the amide bond to an amine. |

| 3 | Cyclization | Triphosgene (CICO₂CCI₃), Boron trifluoride diethyl etherate (BF₃·OEt₂) | Palonosetron | Forms the final isoquinolinone ring system. |

| 4 | Salt Formation | Hydrochloric acid (HCl) | Palonosetron Hydrochloride | Converts the final product to a stable, usable salt form. |

This table represents a generalized pathway based on published synthetic routes. magtechjournal.comgoogle.com

This multi-step sequence highlights how (S)-3-aminoquinuclidine is not just a starting material but an integral component whose core structure and stereochemistry are carried through multiple transformations to become a central feature of the final, complex pharmaceutical agent. magtechjournal.comgoogle.com

Vi. Molecular Interactions and Binding Studies in Vitro and Theoretical

Theoretical Docking and Molecular Dynamics Simulations with Biological Macromolecules

Theoretical studies, including molecular docking and molecular dynamics (MD) simulations, are crucial for predicting and understanding the binding modes of small molecules like (S)-N-((R)-1-phenylethyl)quinuclidin-3-amine with their biological targets. These computational methods provide insights into the conformational changes and key intermolecular interactions that govern ligand-receptor binding.

While specific docking studies for this compound are not widely available in the scientific literature, research on related quinuclidine (B89598) and phenylethylamine derivatives highlights common interaction patterns. For instance, docking studies on various phenylethylamine derivatives with the human dopamine (B1211576) transporter (hDAT) have shown that stereochemistry plays a critical role in binding stability. biomolther.orgbiomolther.org In one such study, the (S)-enantiomer of a phenylethylamine derivative was found to be more stable in the binding pocket than the (R)-enantiomer. biomolther.org The binding pose is often stabilized by hydrogen bonds between the amine group of the ligand and key amino acid residues, such as Asp79, in the transporter. biomolther.orgbiomolther.org

Similarly, molecular docking of quinoline-3-carboxamide (B1254982) derivatives, which share structural motifs with the quinuclidine core, has been used to predict binding to various kinases. mdpi.com These studies emphasize the importance of specific functional groups in forming stable interactions within the enzyme's active site. For the quinuclidine scaffold, the positively charged nitrogen atom is anticipated to form significant electrostatic interactions with negatively charged residues in a receptor's binding pocket.

MD simulations on similar ligand-protein complexes further elucidate the stability of these interactions over time, providing a more dynamic picture of the binding event. mdpi.com For this compound, it is hypothesized that the phenyl and quinuclidine moieties would orient themselves within a binding pocket to maximize hydrophobic and electrostatic interactions, respectively.

In Vitro Receptor Binding Affinity Studies

In vitro binding assays are essential for quantifying the affinity of a ligand for a specific receptor. These studies typically use radiolabeled ligands to determine the binding constants (e.g., Ki, IC50) of a test compound.

The broader class of phenylethylamines has been extensively studied for its interaction with serotonin (B10506) (5-HT) receptors. nih.gov The binding affinities of these compounds are highly dependent on the conformational constraints and substitution patterns on the phenyl ring. nih.gov

The following table presents hypothetical binding affinities for related quinuclidine derivatives at various receptors, illustrating the type of data generated in such studies.

| Receptor Subtype | Ligand | Binding Affinity (Ki, nM) |

| α7 nAChR | (R)-3-aminoquinuclidine analog | 154 |

| 5-HT3 | (S)-3-aminoquinuclidine analog | >4500 |

| 5-HT2A | Constrained phenylethylamine analog | 422 |

| 5-HT2B | Constrained phenylethylamine analog | 70 |

This table is for illustrative purposes and is based on data for analogous compounds, not the specific subject of this article.

The binding sites of receptors that interact with quinuclidine and phenylethylamine derivatives have been characterized through mutagenesis studies and structural biology techniques like X-ray crystallography. For phenylethylamine ligands binding to 5-HT2 receptors, specific serine residues in transmembrane domains 3 and 5 are believed to form crucial hydrogen bonds with the methoxy (B1213986) groups of the ligands. nih.gov The amine group typically forms a salt bridge with a conserved aspartate residue. nih.gov

For quinuclidine-based ligands at the α7 nAChR, the binding site is located at the interface between subunits. The positively charged quinuclidine nitrogen is thought to engage in a cation-π interaction with a tryptophan residue in the aromatic box of the binding pocket, a common feature for acetylcholine (B1216132) binding.

Enzyme Interaction and Inhibition Mechanism Studies (Non-Clinical)

While specific enzyme inhibition data for this compound is scarce, the general class of quinuclidine derivatives has been investigated for interactions with various enzymes. For example, some quinuclidine-containing compounds have been explored as inhibitors of cholinesterases, enzymes responsible for the breakdown of acetylcholine.

The mechanism of inhibition can vary and may be competitive, non-competitive, or uncompetitive, depending on whether the inhibitor binds to the active site, an allosteric site, or the enzyme-substrate complex, respectively. The structural features of this compound, particularly the basic nitrogen and the aromatic ring, suggest potential interactions with the active sites of enzymes that process monoamine neurotransmitters.

Structure-Activity Relationship (SAR) Exploration at the Molecular Level (In Vitro)

Structure-activity relationship (SAR) studies investigate how modifications to a molecule's structure affect its biological activity. For quinuclidine derivatives, several key SAR trends have been identified.

Stereochemistry: As previously mentioned, the stereochemistry at the 3-position of the quinuclidine ring is often crucial for activity and receptor selectivity. acs.org In a series of quinuclidine benzamides acting on the α7 nAChR, the (R)-enantiomer was found to be more potent than the (S)-enantiomer. acs.org

Substitution on the Amine: The nature of the substituent on the 3-amino group significantly influences binding. The presence of the (R)-1-phenylethyl group in the title compound likely contributes to both the steric and electronic profile of the molecule, affecting its interaction with target receptors.

Quinuclidine Core: The rigid, bicyclic structure of the quinuclidine moiety serves as a scaffold that correctly orients the pharmacophoric elements for receptor binding. Its basic nitrogen is a key feature for anchoring the molecule in many binding sites.

For phenylethylamine derivatives, SAR studies have revealed the importance of:

Aromatic Substitution: The position and nature of substituents on the phenyl ring can dramatically alter receptor affinity and selectivity. nih.gov

Ethylamine (B1201723) Side Chain: The conformation of the ethylamine side chain is critical for proper interaction with the receptor binding pocket. nih.govresearchgate.net

Vii. Advanced Research Directions and Methodological Innovations

Development of Novel Synthetic Routes Utilizing Green Chemistry Principles

The synthesis of complex chiral amines traditionally relies on methods that may not align with modern principles of sustainability. Future research is increasingly focused on developing "greener" synthetic pathways that reduce waste, minimize energy consumption, and utilize less hazardous substances. yale.edusigmaaldrich.com The core tenets of green chemistry, such as atom economy, use of renewable feedstocks, and catalysis, are guiding the innovation of synthetic routes for compounds like (S)-N-((R)-1-phenylethyl)quinuclidin-3-amine. yale.eduijnrd.org

A significant area of development is the application of biocatalysis, particularly using enzymes like transaminases, for the stereoselective synthesis of chiral amines. mdpi.comnih.gov These enzymatic methods offer high enantioselectivity under mild reaction conditions, often in aqueous media, presenting a sustainable alternative to traditional chemical routes. nih.gov For instance, a chemoenzymatic approach could be envisioned where a genetically engineered enzyme is used for the key stereoselective amination step. Another green strategy involves the "hydrogen borrowing" methodology, where alcohols, potentially derived from biomass, are converted into amines, releasing only water as a byproduct. rsc.orgrsc.org Such processes, characterized by high atom efficiency, represent a significant step towards more sustainable pharmaceutical manufacturing. rsc.org

Further research will likely focus on replacing hazardous solvents with greener alternatives, designing processes that operate at ambient temperature and pressure to reduce energy demands, and exploring the use of raw materials from renewable sources. yale.edusigmaaldrich.comunibo.it

| Metric | Traditional Reductive Amination | Potential Green Biocatalytic Route |

| Catalyst | Stoichiometric reducing agents (e.g., NaBH4) | Catalytic enzyme (e.g., engineered ω-transaminase) |

| Solvent | Volatile organic solvents (e.g., Methanol, THF) | Aqueous buffer, potentially with a co-solvent |

| Byproducts | Stoichiometric inorganic salts | A simple ketone (e.g., pyruvate from alanine) |

| Energy Use | May require heating or cooling | Typically ambient temperature and pressure |

| Atom Economy | Moderate | High |

| Safety | Use of flammable solvents and reactive hydrides | Generally safer, non-hazardous reagents |

Flow Chemistry Applications in the Synthesis and Use of the Compound

Flow chemistry, or continuous-flow processing, is a paradigm shift from traditional batch production. rsc.orgbenthamdirect.com It offers numerous advantages, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), and improved scalability. acs.orgjst.org.in Both the synthesis of this compound and its subsequent use in catalysis can benefit significantly from this technology. nih.gov

In a flow synthesis setup, reagents are continuously pumped through a network of tubes and reactors. This allows for rapid optimization of reaction conditions and can lead to higher yields and purities compared to batch processes. rsc.org When used as a catalyst, an immobilized form of the chiral amine can be packed into a column (a packed-bed reactor). The reaction mixture then flows through the column, where the catalytic transformation occurs. This setup enables continuous production, eliminates the need for catalyst separation post-reaction, and allows for the integration of multiple synthetic steps into a single, uninterrupted sequence. nih.gov This approach aligns with the goals of process intensification, aiming to make chemical production more efficient and sustainable. rsc.org

| Parameter | Batch Synthesis | Flow Synthesis |

| Heat Transfer | Limited by vessel surface area; potential for hot spots | Excellent; high surface-area-to-volume ratio |

| Mass Transfer | Dependent on stirring efficiency | Efficient mixing through diffusion and advection |

| Safety | Handling large volumes of reagents poses risks | Small reactor volumes enhance safety, especially for exothermic reactions |

| Scalability | Requires larger vessels; "scaling up" can be challenging | Achieved by running the system for longer time ("scaling out") |

| Process Control | Less precise control over temperature and residence time | Precise and automated control over all parameters |

| Optimization | Time-consuming, one experiment at a time | Rapid, sequential optimization of variables |

Computational Design of Enhanced Stereocontrol Elements

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of catalysts. nih.govrsc.org For a chiral catalyst like this compound, computational modeling can provide deep insights into the origins of its stereoselectivity. arxiv.org Techniques such as Density Functional Theory (DFT) can be used to calculate the energies of transition states for different stereoisomeric pathways, allowing researchers to predict which enantiomer will be preferentially formed in a reaction. acs.org

This predictive power enables the in silico design of new catalyst derivatives with enhanced performance. By systematically modifying the structure of the parent amine—for example, by adding or altering substituent groups on the phenylethyl or quinuclidine (B89598) moieties—and calculating the effect of these changes on stereoselectivity, researchers can identify promising new catalyst candidates before they are ever synthesized in the lab. nih.gov This rational design approach significantly accelerates the development of more effective catalysts. Machine learning models are also being developed to predict catalyst performance based on structural features, further expanding the toolkit for computational catalyst design. mdpi.comarxiv.org

| Computational Method | Application in Catalyst Design | Information Gained |

| Molecular Mechanics (MM) | Rapid conformational analysis of catalyst-substrate complexes | Low-energy binding poses, steric interactions |

| Density Functional Theory (DFT) | Calculation of transition state structures and energies | Origin of stereoselectivity, reaction barriers, predicted enantiomeric excess |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling the active site of large systems (e.g., immobilized enzymes) | Detailed electronic effects in a complex environment |

| Machine Learning (ML) | Quantitative Structure-Selectivity Relationship (QSSR) models | Prediction of enantioselectivity for new catalyst derivatives based on existing data |

Integration with Automated Synthesis and High-Throughput Screening for Derivatives

The discovery of novel catalysts and the optimization of their performance can be dramatically accelerated by combining automated synthesis with high-throughput screening (HTS). drugtargetreview.com This strategy involves using robotic platforms to perform a large number of chemical reactions in parallel, typically in miniaturized formats like 384-well plates. researchgate.netrsc.org This allows for the rapid creation of a "library" of derivatives of this compound, where each well contains a unique structural analogue.

Once the library is synthesized, it can be rapidly screened for catalytic activity and enantioselectivity using HTS techniques. rug.nlnih.gov For chiral amines, these screening methods often rely on optical detection, such as fluorescence or circular dichroism, which can quickly measure the enantiomeric excess of the product in each well. nih.govbath.ac.uknih.gov This integrated workflow allows researchers to explore a vast chemical space and quickly identify derivatives with superior properties. drugtargetreview.com The entire process, from design and synthesis to testing and analysis, can be highly automated, reducing discovery cycle times from months or years to mere weeks. rug.nl

| Step | Technology/Method | Purpose | Throughput |

| 1. Library Design | Computational modeling | Select a diverse set of building blocks for synthesis | N/A |

| 2. Automated Synthesis | Acoustic dispensing robots, liquid handlers | Parallel synthesis of hundreds of catalyst derivatives in well plates | 100s-1000s of reactions/day |

| 3. Catalytic Reaction | Miniaturized reactors (well plates) | Each well tests a unique catalyst derivative | 100s-1000s of reactions/day |

| 4. High-Throughput Screening | Fluorescence plate reader, Circular Dichroism (CD) plate reader | Rapidly measure yield and enantiomeric excess of the product | Up to 192 samples in under 15 minutes nih.gov |

| 5. Data Analysis | Informatics software | Identify "hits" (derivatives with improved performance) | N/A |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-N-((R)-1-phenylethyl)quinuclidin-3-amine, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis typically involves chiral resolution of the phenylethylamine precursor followed by nucleophilic substitution or reductive amination with quinuclidin-3-amine derivatives. For stereochemical control, enantiopure (R)-1-phenylethylamine (as in ) is reacted under inert conditions to avoid racemization. Chiral HPLC or polarimetry can verify enantiomeric excess . Recrystallization in ethanol (as demonstrated for analogous thiourea derivatives in ) improves purity.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR identifies stereochemical environments (e.g., methyl groups in quinuclidine and phenylethyl moieties) and confirms regiochemistry. Compare with published spectra of structurally similar amines ().

- Mass Spectrometry : High-resolution EI-MS or ESI-MS validates molecular weight and fragmentation patterns (e.g., m/z peaks corresponding to quinuclidine cleavage) .

- X-ray Crystallography : SHELX-based refinement ( ) resolves absolute configuration, critical for validating stereochemistry in chiral centers .

Q. How can researchers assess and mitigate the risk of N-nitrosamine formation during synthesis or storage?

- Methodological Answer : Secondary amines (like quinuclidine) are prone to nitrosation. Use LC-MS/MS with deuterated nitrosamine standards () for trace analysis. Avoid nitrosating agents (e.g., nitrites) in reagents and solvents. Implement supplier questionnaires () to audit raw materials for amine/nitrite contamination. Store under inert atmospheres to minimize degradation .

Advanced Research Questions

Q. How does stereochemistry at the quinuclidine and phenylethyl moieties influence receptor binding or physicochemical properties?

- Methodological Answer :

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare this compound with its diastereomers against targets like dopamine receptors ().

- Experimental Validation : Radioligand binding assays (e.g., using tritiated spiperone for D2/D3 receptors) quantify affinity differences. For physicochemical properties, measure logP ( ) and solubility to correlate with stereoelectronic effects .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic stereochemical assignments?

- Methodological Answer : Discrepancies may arise from solution-phase conformational flexibility. Cross-validate using:

- VCD (Vibrational Circular Dichroism) : Detects absolute configuration in solution, complementing X-ray data.

- Dynamic NMR : Identifies rotamer populations affecting NMR shifts (e.g., axial vs. equatorial quinuclidine protons).

- DFT Calculations : Compare computed and experimental NMR/IR spectra (as in ) to confirm assignments .

Q. How can researchers design derivatives of this compound to enhance selectivity for neurological targets?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., fluorobenzyl in ) to modulate lipophilicity and hydrogen bonding.

- Pharmacophore Mapping : Use software like Schrödinger’s Phase to align key functional groups (amine, aromatic rings) with receptor pockets.

- In Vivo Testing : Evaluate BBB permeability via logD7.4 and P-gp efflux ratios. For dopamine receptors, use locomotor activity assays in rodent models () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.